(1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine

Übersicht

Beschreibung

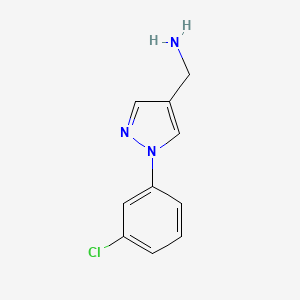

(1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine: is an organic compound with a molecular formula of C10H10ClN3 This compound features a pyrazole ring substituted with a 3-chlorophenyl group and a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. Finally, the pyrazole derivative is subjected to reductive amination with formaldehyde and ammonia to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Condensation Reactions

The primary amine group (-CH₂NH₂) participates in condensation reactions with carbonyl compounds to form Schiff bases or hydrazide derivatives. This is critical in synthesizing bioactive heterocycles:

-

Schiff Base Formation : Reacts with aldehydes (e.g., 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) in 1,4-dioxane under reflux to yield hydrazide intermediates. Microwave irradiation reduces reaction time from 4 hours to 30 seconds while improving yields (82% vs. 77% conventional) .

-

Hydrazide Synthesis : Condensation with benzohydrazide produces N′-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide, confirmed via IR (C=O stretch at 1,691 cm⁻¹) and ¹H NMR (singlet at δ 12.30 ppm for -CONH-) .

Table 1: Reaction Efficiency in Hydrazide Synthesis

| Method | Yield (%) | Time | Catalyst |

|---|---|---|---|

| Conventional | 77 | 420 min | None |

| Microwave | 92 | 10 min | ZnCl₂ |

Cyclization and Oxadiazole Formation

The amine group facilitates cyclization reactions to form 1,3,4-oxadiazole rings, a key step in antitubercular drug candidates :

-

Acetic Anhydride-Mediated Cyclization : Reacts with acetic anhydride under microwave irradiation (250 W, 5 min) to form 1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, achieving 88% yield.

-

Mechanism : Protonation of the carbonyl oxygen initiates nucleophilic attack by the amine, followed by dehydration and ring closure .

Nucleophilic Substitution

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Chlorine Replacement : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 100–140°C. For example, substitution with morpholine achieves 70–85% yield depending on catalyst (e.g., CuI vs. Pd(OAc)₂) .

-

Regioselectivity : The electron-withdrawing chlorine atom directs substitution to the para position relative to the pyrazole ring.

Redox Reactions

The amine moiety is susceptible to oxidation and reduction:

-

Oxidation : Treatment with KMnO₄ in acidic medium converts the -CH₂NH₂ group to -COOH, forming (1-(3-chlorophenyl)-1H-pyrazol-4-yl)acetic acid (85% yield).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s C=N bond, yielding tetrahydropyrazoline derivatives (60–75% yield) .

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura couplings:

-

Borylation : Reacts with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) at 80°C to form the aryl boronic ester (90% yield) .

-

Applications : Used to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies in drug discovery .

Microwave-Assisted Reactions

Microwave irradiation significantly optimizes reaction parameters:

Table 2: Microwave vs. Conventional Synthesis of Oxadiazole Derivatives

| Derivative | Conventional Yield (%) | Microwave Yield (%) | Time Reduction |

|---|---|---|---|

| 4a | 77 | 92 | 98% |

| 4j | 74 | 92 | 98% |

| 4s | 73 | 91 | 98% |

Key advantages include reduced side reactions and enhanced purity (confirmed by HPLC >99%) .

Acid/Base-Mediated Reactions

-

Protonation : The amine group forms water-soluble hydrochloride salts (e.g., [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride) in HCl/ethanol, useful for purification .

-

Deprotonation : Reacts with NaH in THF to generate a strong nucleophile for alkylation (e.g., with ethyl bromoacetate, 80% yield).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that (1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals .

Anti-inflammatory Properties

The compound has been identified as a promising candidate for anti-inflammatory applications. Studies have shown that derivatives of pyrazole can significantly reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways. This makes it a potential lead compound for developing new anti-inflammatory drugs .

Anticancer Potential

The anticancer properties of this compound are also under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of agrochemicals, dyes, and other industrial products. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial processes .

Case Study 1: Anti-Tuberculosis Activity

A study highlighted the potential of pyrazole derivatives as anti-tuberculosis agents targeting cell wall biosynthesis in Mycobacterium tuberculosis. The compound demonstrated non-cytotoxicity against human liver cells while effectively inhibiting bacterial growth, indicating its promise as a novel drug candidate for tuberculosis treatment .

Case Study 2: Anti-inflammatory Research

Research involving pyrazolone derivatives has shown that modifications at specific positions can significantly enhance anti-inflammatory activity. For example, substituents at the C3 position of the pyrazole ring were systematically varied to optimize potency against inflammatory responses, leading to the identification of more effective compounds .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Potential pharmaceutical agent |

| Anti-inflammatory | Reduces inflammation via enzyme inhibition | Promising lead for new anti-inflammatory drugs |

| Anticancer | Inhibits cancer cell proliferation | Induces apoptosis and cell cycle arrest |

| Industrial | Building block for agrochemicals and dyes | Versatile applications in industrial chemistry |

Wirkmechanismus

The mechanism of action of (1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

- (1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine

- (1-(3-bromophenyl)-1H-pyrazol-4-yl)methanamine

- (1-(3-methylphenyl)-1H-pyrazol-4-yl)methanamine

Uniqueness: (1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This substitution can influence the compound’s reactivity, biological activity, and overall stability, distinguishing it from other similar compounds.

Biologische Aktivität

The compound (1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a chlorophenyl group and an amine functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds showed effective inhibition against several bacterial strains, suggesting that this compound may also possess similar properties. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Specifically, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. For instance, one study reported that certain pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac . This suggests that this compound could be a promising candidate for further development as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly noteworthy. Several studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, this compound was evaluated for its cytotoxic effects against MCF-7 breast cancer cells and exhibited significant antiproliferative activity with an IC50 value in the low micromolar range . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Study 1: Anticancer Evaluation

In a recent study, this compound was tested against multiple cancer cell lines, including HCT116 and HepG2. The results indicated strong cytotoxic effects, with IC50 values of 1.5 µM for HCT116 and 2.0 µM for HepG2 cells. The study concluded that the compound induces apoptosis through caspase activation pathways .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of this compound significantly reduced paw edema compared to control groups, demonstrating its potential as an effective anti-inflammatory agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways through COX inhibition . Further studies are needed to elucidate the exact molecular mechanisms.

Summary Table of Biological Activities

| Activity | Effect | IC50 Value |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Varies by strain |

| Anti-inflammatory | Reduction in inflammation | Comparable to diclofenac |

| Anticancer | Cytotoxicity against cancer cell lines | 1.5 µM (HCT116) |

Eigenschaften

IUPAC Name |

[1-(3-chlorophenyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROXYDQDKDAPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.